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Compound of Interest

Compound Name: 1-(6-Chloropyridazin-3-yl)azepane

Cat. No.: B182009 Get Quote

In the landscape of modern medicinal chemistry, the strategic combination of privileged

scaffolds is a cornerstone of rational drug design. The pyridazine nucleus, a π-deficient 1,2-

diazine, is a well-established pharmacophore present in numerous compounds with a wide

array of biological activities, including anticancer, antihypertensive, and CNS-modulating

properties.[1][2] Its nitrogen atoms act as key hydrogen bond acceptors and coordination

points, while its aromatic system allows for diverse functionalization.[3] Juxtaposed with this is

the azepane ring, a seven-membered saturated heterocycle.[4] Unlike its smaller five- and six-

membered counterparts (pyrrolidine and piperidine), the azepane moiety offers greater

conformational flexibility and access to a broader, underexplored region of three-dimensional

chemical space.[5] This structural feature is increasingly recognized for its potential to enhance

binding affinity and modulate pharmacokinetic properties.[6][7]

This technical guide focuses on the nexus of these two scaffolds in the form of 1-(6-
Chloropyridazin-3-yl)azepane. We will dissect its synthetic accessibility, explore the structure-

activity relationships (SAR) of related compounds, and outline a strategic workflow for

evaluating its therapeutic potential. This document is intended for researchers and drug

development professionals, providing not just protocols, but the scientific rationale

underpinning the experimental design.

Section 1: The Core Scaffolds - A Review of
Properties and Potential
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The 6-Chloropyridazine Moiety: A Versatile Building
Block
The 3,6-disubstituted pyridazine core is of particular interest. The chlorine atom at the 6-

position is not merely a substituent; it is a versatile synthetic handle. It readily participates in

nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical groups

to probe structure-activity relationships.[8] Furthermore, the inherent π-deficiency of the

pyridazine ring makes it an interesting scaffold for targeting enzymes and receptors where

specific electronic interactions are critical.[3] Numerous pyridazine derivatives have been

investigated as inhibitors of enzymes like PARP-1 in oncology or as modulators of receptors in

the central nervous system.[3][9]

The Azepane Ring: Exploring 3D Chemical Space
The incorporation of saturated N-heterocycles is a key strategy to move away from the flat,

two-dimensional structures that often plague drug discovery campaigns. The azepane ring

provides a non-planar, flexible structure that can adopt multiple low-energy conformations,

potentially allowing for an induced-fit binding to biological targets.[5] More than 20 FDA-

approved drugs contain the azepane motif, validating its utility in creating effective therapeutic

agents.[7] Its synthesis, while more challenging than that of piperidine, can be achieved

through various methods, including ring-expansion strategies and dearomatization of

nitroarenes.[5][10]

Section 2: Synthesis and Characterization
The most logical approach to synthesizing the target compound is through a direct nucleophilic

aromatic substitution (SNAr).

Retrosynthetic Analysis
A retrosynthetic disconnection of the C-N bond between the azepane nitrogen and the

pyridazine C3 carbon points to two readily available starting materials: 3,6-dichloropyridazine

and azepane.
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1-(6-Chloropyridazin-3-yl)azepane

C-N Bond
(SNAr)

3,6-Dichloropyridazine Azepane
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Caption: Retrosynthetic analysis for the target compound.

Detailed Synthetic Protocol
This protocol describes a standard procedure for the synthesis of 1-(6-Chloropyridazin-3-
yl)azepane.

Objective: To synthesize 1-(6-Chloropyridazin-3-yl)azepane via nucleophilic aromatic

substitution.

Materials:

3,6-Dichloropyridazine (1.0 eq)

Azepane (1.1 eq)

Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Magnesium Sulfate (MgSO4), anhydrous
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Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar),

add 3,6-dichloropyridazine (1.0 eq) and anhydrous K2CO3 (2.5 eq).

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. Stir the

suspension for 10 minutes at room temperature. Slowly add azepane (1.1 eq) to the reaction

mixture.

Causality Note: Anhydrous conditions are crucial to prevent side reactions. K2CO3 is a

mild, non-nucleophilic base used to scavenge the HCl generated during the reaction,

driving it to completion. DMF is an excellent polar aprotic solvent for SNAr reactions.

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir overnight.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

suitable mobile phase (e.g., 30% EtOAc in hexanes). The disappearance of the 3,6-

dichloropyridazine spot indicates reaction completion.

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and

extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over

anhydrous MgSO4, and filter.

Causality Note: The aqueous workup removes the DMF and inorganic salts. The brine

wash removes residual water from the organic phase.

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude material by flash column chromatography on silica gel.

Characterization: Characterize the purified product by 1H NMR, 13C NMR, and High-

Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Section 3: Pharmacological Profiling Workflow
Given the known activities of pyridazine derivatives, a logical starting point for pharmacological

evaluation would be in the areas of oncology and CNS disorders.[1][2][9]
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Potential Pharmacological Targets & Rationale
Therapeutic Area Potential Target Class Rationale based on Scaffold

Oncology
Kinase Inhibitors, PARP

Inhibitors

The pyridazine ring is a known

"hinge-binding" motif for many

kinases. It is also a core

component of several PARP-1

inhibitors.[3]

CNS Disorders GABA-A Receptor Modulators

Pyridazine derivatives have

shown anticonvulsant activity,

potentially through interaction

with GABA-A receptors.[1][9]

CNS Disorders
Monoamine Transporters

(NET, DAT, SERT)

Azepane-containing structures

have shown potent inhibitory

activity against monoamine

transporters.[11]

Experimental Workflow for Target Screening
The following workflow provides a systematic approach to identifying and validating the

biological activity of the synthesized compound.
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Phase 1: In Vitro Screening

Phase 2: In Vitro Validation

Phase 3: In Vivo Evaluation

Compound Synthesis &
 Purity Confirmation (>95%)

Primary Screening:
Broad Target Panel

(e.g., Kinase, GPCR, Ion Channel)

Dose-Response Assays
(IC50/EC50 Determination)

Hit Identification
(Potency < 10 µM)

Orthogonal Assays
(e.g., Binding vs. Functional)

Cellular Target Engagement Assays
(e.g., CETSA, NanoBRET)

Selectivity Profiling
(Against Related Targets)

Lead Candidate Selection

Pharmacokinetic Studies
(ADME Profiling)

Rodent Disease Model
(e.g., PTZ Seizure, Xenograft)

Efficacy & Tolerability Assessment
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Caption: A phased workflow for screening CNS and oncology agents.
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Section 4: Structure-Activity Relationship (SAR)
Insights
While specific SAR data for 1-(6-Chloropyridazin-3-yl)azepane is not published, we can infer

potential relationships from related chemical series. A systematic analoging program would be

essential.

Key Modification Points and Hypothesized Impact
Position 6 (Chlorine replacement): The chlorine atom is an ideal point for diversification using

Suzuki or Sonogashira coupling. Replacing it with various aryl or heteroaryl groups can

explore new binding pockets and modulate physicochemical properties. For instance,

introducing a phenyl ring could enhance potency through π-π stacking interactions.

The Azepane Ring:

Ring Size: Synthesizing analogs with smaller (pyrrolidine, piperidine) or larger rings can

determine the optimal ring size for target engagement.

Substitution: Introducing substituents on the azepane ring can probe specific interactions

within a binding pocket and can be used to block sites of metabolism.

The Pyridazine Core: The pyridazine nitrogens are crucial for activity, often acting as

hydrogen bond acceptors. Modifications to the core itself (e.g., creating pyridopyridazines)

can alter the electronic profile and rigidity of the molecule.[12]

Hypothetical SAR Table for CNS Activity
Based on literature for similar compounds, a preliminary SAR table might look as follows.[9][11]
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Compound R1 (Position 6) N-Heterocycle

Hypothetical GABA-

A Potency (EC50,

nM)

Parent -Cl Azepane 500

Analog 1 -Phenyl Azepane 150

Analog 2 -Cl Piperidine 1200

Analog 3 -Cl 4-Methyl-azepane 350

Analog 4 -Methoxy Azepane > 10,000

This data is illustrative and serves as a hypothesis for an initial chemistry plan.

Section 5: Proposed Mechanism of Action for
Anticonvulsant Activity
Should screening reveal anticonvulsant properties, a plausible mechanism is the positive

allosteric modulation of the GABA-A receptor. This is a common mechanism for anticonvulsant

drugs.[9]
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Caption: Proposed GABAergic signaling pathway for anticonvulsant action.

Binding of GABA to its receptor opens a chloride ion channel.[9] The pyridazine-azepane

compound could bind to an allosteric site, enhancing the effect of GABA, leading to a greater

influx of chloride ions.[9] This hyperpolarizes the neuron, making it less likely to fire an action

potential and thereby suppressing the synchronized firing that underlies seizures.[9]
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Conclusion and Future Directions
The 1-(6-chloropyridazin-3-yl)azepane scaffold represents a compelling starting point for a

drug discovery program. It merges the validated pharmacological relevance of the pyridazine

core with the advantageous 3D structural properties of the azepane ring. The synthetic route is

straightforward, and the chlorine handle provides an excellent anchor point for the rapid

generation of a chemical library to explore SAR.

Future work should focus on executing the proposed screening cascade, prioritizing assays

relevant to oncology and CNS disorders. Positive hits should be followed by a robust medicinal

chemistry effort to optimize potency, selectivity, and ADME properties, with the ultimate goal of

identifying a preclinical candidate for in vivo efficacy studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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